(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE
Description
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
(E)-1-(4-bromo-2-ethylpyrazol-3-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-3-19-16(14(17)11-18-19)15(20)10-7-12-5-8-13(9-6-12)21-4-2/h5-11H,3-4H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXAZRVJQYLMC-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)C=CC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)Br)C(=O)/C=C/C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Ethylation: The brominated pyrazole is ethylated using an ethylating agent like ethyl iodide.
Aldol Condensation: The final step involves an aldol condensation reaction between the ethylated pyrazole and 4-ethoxybenzaldehyde in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like NBS for bromination, or alkylating agents like ethyl iodide for ethylation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds like this one are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-BROMO-1H-PYRAZOL-5-YL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(4-ETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
